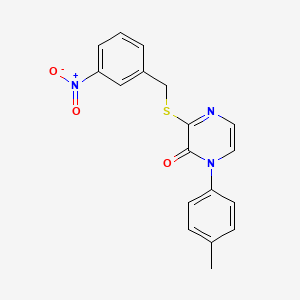

3-((3-nitrobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-nitrobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazinone derivative that has shown promising results in various studies.

Scientific Research Applications

Photochemistry Applications

Kinetic Studies and Photolytic Reactions

2-Nitrobenzyl derivatives, closely related to the compound , have been utilized as photolabile protecting groups in synthetic organic chemistry. Such compounds have shown potential in laser flash photolysis studies, especially in generating ATP in situ from "caged ATP" for kinetic and structural studies of biological systems. The kinetics of photolytic reactions involving these derivatives provide valuable insights into the rapid generation of biochemically relevant molecules upon light exposure (McCray et al., 1980).

Organic Synthesis Applications

Synthesis of Heterocycles

Research on derivatives of pyrazolidin-3-ones, which share structural similarities with the compound of interest, has demonstrated their utility in synthesizing N-amino β-lactams through photochemical reactions. These findings underscore the importance of nitrobenzyl derivatives in constructing complex organic molecules with potential pharmaceutical applications (Perri et al., 1990).

Schiff Base and Azo Compound Synthesis

Derivatives of the compound have been used to synthesize new azo Schiff bases, highlighting their role in creating compounds with varying spectroscopic properties for theoretical and applied studies. These synthesized Schiff bases and their analyses contribute to the understanding of molecular structures and electronic properties, facilitating advancements in materials science and molecular engineering (Özkınalı et al., 2018).

Biochemistry Applications

Nucleoside Transport Studies

Nitrobenzylthioinosine, a compound related to the one , has been employed to investigate nucleoside transport in erythrocytes. This research highlights the specific binding of such compounds to nucleoside transport sites, providing insights into the mechanisms of nucleoside transport across cell membranes, which is crucial for understanding various physiological and pathological processes (Jarvis & Young, 1980).

properties

IUPAC Name |

1-(4-methylphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-13-5-7-15(8-6-13)20-10-9-19-17(18(20)22)25-12-14-3-2-4-16(11-14)21(23)24/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNKNYBRWBYFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-nitrobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine](/img/structure/B2844561.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2844565.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)

![Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2844570.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)

![3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione](/img/structure/B2844572.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2844574.png)